1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one
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Overview
Description
1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one is a compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions Tetrazoles are a class of heterocyclic compounds containing four nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of azides and nitriles. This method is eco-friendly and provides high yields under moderate conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a substitution reaction, where a suitable thiol reacts with the tetrazole derivative.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, amines, or other nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activity and are used in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound’s stability and reactivity make it suitable for use in energetic materials and as a precursor for other functional materials.
Biochemistry: Tetrazoles are used in DNA synthesis and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The tetrazole ring can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-nitro-1,2,4-triazol-5-yl-1-hydroxy-tetrazole
- 5-Phenyltetrazole
- Di(1H-tetrazol-5-yl)methanone oxime
Uniqueness
1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tetrazole ring provides a stable scaffold, while the hydroxyl and sulfanyl groups offer versatile sites for further chemical modifications.
Properties
CAS No. |
62284-48-4 |
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Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
1-hydroxy-3-(1-methyltetrazol-5-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-4(11)2-10/h10H,2-3H2,1H3 |
InChI Key |
FBBIIQKDMOCYJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)CO |
Origin of Product |
United States |
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